Methyl 2-(piperidin-3-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

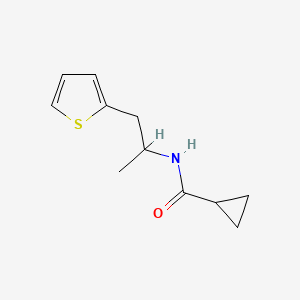

“Methyl 2-(piperidin-3-yl)acetate” is a chemical compound with the molecular formula C8H15NO2 . It is a derivative of piperidine, which is a six-membered ring containing one nitrogen atom and five carbon atoms .

Synthesis Analysis

The synthesis of piperidine derivatives, including “this compound”, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . Specific methods of piperidine synthesis have been widely studied and published .Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperidine ring attached to a methyl acetate group . The InChI code for this compound is 1S/C8H15NO2.ClH/c1-11-8(10)5-7-3-2-4-9-6-7;/h7,9H,2-6H2,1H3;1H .Chemical Reactions Analysis

Piperidine derivatives, including “this compound”, are involved in a variety of chemical reactions. These include hydrogenation, cyclization, cycloaddition, annulation, and amination . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Physical And Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 193.67 . The compound should be stored in an inert atmosphere at temperatures between 2-8°C .Mécanisme D'action

Target of Action

Methyl 2-(piperidin-3-yl)acetate is a derivative of piperidine . Piperidine derivatives are known to have a wide range of biological activities and are present in more than twenty classes of pharmaceuticals . .

Mode of Action

Piperidine derivatives are known to interact with various biological targets, leading to a range of effects .

Biochemical Pathways

Piperidine derivatives have been reported to regulate several crucial signaling pathways essential for the establishment of various conditions such as cancers .

Result of Action

Piperidine derivatives are known to have a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using Methyl 2-(piperidin-3-yl)acetate in lab experiments include its high purity, stability, and ease of synthesis. The compound is also readily available and relatively inexpensive. However, the limitations of using this compound include its toxicity and potential side effects. The compound can cause skin and eye irritation and should be handled with care.

Orientations Futures

There are several future directions for the use of Methyl 2-(piperidin-3-yl)acetate in scientific research. One potential direction is the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. The compound could also be used in the development of new catalysts and ligands for chemical reactions. Another future direction is the study of the compound's potential anti-tumor properties and its use in cancer treatment.

Conclusion:

This compound is a versatile chemical compound with a wide range of applications in scientific research. The compound is used in the synthesis of various complex organic molecules and has been found to have several biochemical and physiological effects. While there are limitations to its use, this compound has great potential for future research in the fields of organic chemistry, biochemistry, and pharmacology.

Méthodes De Synthèse

The synthesis of Methyl 2-(piperidin-3-yl)acetate is a complex process that involves several steps. The most common method of synthesis is the reaction of N-Boc-3-piperidone with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dichloromethane or acetone. The product is then purified by recrystallization or column chromatography.

Applications De Recherche Scientifique

Methyl 2-(piperidin-3-yl)acetate is widely used in scientific research as a building block for the synthesis of various compounds. It is used in the synthesis of drugs, peptides, and other complex organic molecules. The compound is also used in the development of new catalysts and ligands for chemical reactions. This compound is also used in the study of enzyme mechanisms and protein-ligand interactions.

Safety and Hazards

“Methyl 2-(piperidin-3-yl)acetate” is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding inhalation, ingestion, and contact with skin and eyes .

Propriétés

IUPAC Name |

methyl 2-piperidin-3-ylacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-11-8(10)5-7-3-2-4-9-6-7/h7,9H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDBQVCNGVFMIMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CCCNC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-Amino-5-(2,5-dimethylanilino)-4-(4-methoxyphenyl)sulfonylthiophen-2-yl]-phenylmethanone](/img/structure/B2789148.png)

![2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2789152.png)

![Tert-butyl (3S,4S)-4-methyl-1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxylate](/img/structure/B2789153.png)

![4-Fluoro-3-[(propan-2-yloxy)methyl]benzoic acid](/img/structure/B2789154.png)

![N-benzyl-N-(4-ethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2789158.png)

![3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-N-(1,3-benzodioxol-5-ylmethyl)azetidine-1-carboxamide](/img/structure/B2789161.png)

![3-hydroxy-6-(hydroxymethyl)-2-[(4-methylpiperidin-1-yl)methyl]-4H-pyran-4-one](/img/structure/B2789163.png)

![6-(4-chlorophenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylic acid](/img/structure/B2789164.png)

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-isopentylurea](/img/structure/B2789167.png)